3-Aminopentane-1,5-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

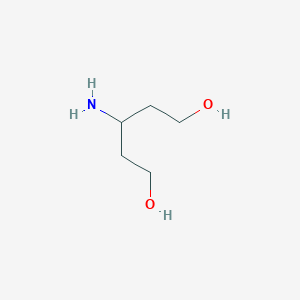

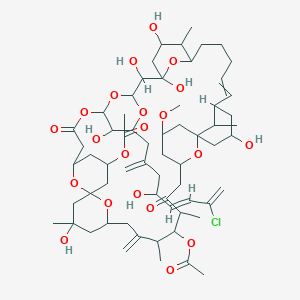

3-Aminopentane-1,5-diol is a compound with the molecular formula C5H13NO2 . It has a molecular weight of 119.16 g/mol . The IUPAC name for this compound is 3-aminopentane-1,5-diol .

Molecular Structure Analysis

The InChI code for 3-Aminopentane-1,5-diol is InChI=1S/C5H13NO2/c6-5(1-3-7)2-4-8/h5,7-8H,1-4,6H2 . The Canonical SMILES structure is C(CO)C(CCO)N .Physical And Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 4 . The Topological Polar Surface Area is 66.5 Ų . The compound is air sensitive .Aplicaciones Científicas De Investigación

Medicine: Drug Synthesis and Green Chemistry

3-Aminopentane-1,5-diol is utilized in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its application in green chemistry is significant, as it contributes to the development of environmentally friendly synthesis pathways. For instance, it’s involved in the sodium borohydride reduction of dimethyl 3-N-tert-butoxycarbonylaminoglutarate, leading to one-pot deprotection and purification processes that enhance overall yield and API purity .

Polymer Industry: Production of Polyesters and Polyurethanes

In the polymer sector, 3-Aminopentane-1,5-diol is a valuable monomer for manufacturing polyesters and polyurethanes. It offers a more economical and sustainable alternative to traditional diols like 1,4-butanediol and 1,6-hexanediol, which are commonly used in the production of various plastics and adhesives .

Environmental Science: Biodegradable Materials

The compound plays a role in the creation of biodegradable materials, which is crucial for reducing environmental impact. Its biocompatibility and biodegradability make it an excellent candidate for transient implantable devices, particularly in biosensing and drug delivery applications .

Biochemistry: Biocatalysis

In biochemistry, 3-Aminopentane-1,5-diol is involved in biocatalytic processes. It’s part of advanced synthetic routes that improve the efficiency and environmental footprint of producing biochemical compounds. The use of biocatalysis in synthesizing this diol represents a shift towards more sustainable and green chemical processes .

Materials Science: Piezoelectric Materials

This compound has been identified in the development of piezoelectric materials, which are essential for sensors, actuators, and energy harvesting devices. The molecular structure of 3-Aminopentane-1,5-diol contributes to the piezoelectric properties of certain materials, making it a subject of interest in materials science research .

Analytical Chemistry: Chromatography and Spectroscopy

3-Aminopentane-1,5-diol is used in analytical chemistry, particularly in chromatography and spectroscopy techniques. Its properties allow for the separation and analysis of complex mixtures, aiding in the identification and quantification of substances within a sample .

Safety and Hazards

The compound is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

A nonaqueous process for the synthesis of 3-amino-pentan-1,5-diol has been developed . This process involves four optimized chemical reactions using two solvents in 89% overall yield and 97−98 area % purity . This development suggests potential future directions for the large-scale production of 3-Aminopentane-1,5-diol.

Mecanismo De Acción

Target of Action

It is known that amines, such as 3-aminopentane-1,5-diol, can interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .

Mode of Action

This interaction often involves the formation of hydrogen bonds between the amine group and the target .

Biochemical Pathways

It has been used as a substituent in the synthesis of pamapimod, a selective inhibitor of the a-isoform of p38 map kinase

Pharmacokinetics

Amines are generally well-absorbed and can be distributed throughout the body due to their polar nature

Result of Action

As mentioned earlier, it has been used in the synthesis of pamapimod, suggesting that it may have a role in modulating kinase activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of amines .

Propiedades

IUPAC Name |

3-aminopentane-1,5-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c6-5(1-3-7)2-4-8/h5,7-8H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKSNXIYXPKLQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopentane-1,5-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)